4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC18193847
Molecular Formula: C11H11ClN2SSi
Molecular Weight: 266.82 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine -](/images/structure/VC18193847.png)
Molecular Formula | C11H11ClN2SSi |
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Molecular Weight | 266.82 g/mol |
IUPAC Name | 2-(4-chlorothieno[2,3-d]pyrimidin-6-yl)ethynyl-trimethylsilane |
Standard InChI | InChI=1S/C11H11ClN2SSi/c1-16(2,3)5-4-8-6-9-10(12)13-7-14-11(9)15-8/h6-7H,1-3H3 |
Standard InChI Key | IXJBLFCQXVTYPZ-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)C#CC1=CC2=C(S1)N=CN=C2Cl |
Structural and Chemical Properties
Molecular Architecture
The thieno[2,3-d]pyrimidine scaffold consists of a fused bicyclic system combining a thiophene ring and a pyrimidine ring. Substitutions at the 4- and 6-positions introduce distinct electronic and steric effects. The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the trimethylsilyl-ethynyl group at position 6 provides a sterically protected alkyne moiety amenable to further functionalization via click chemistry or cross-coupling reactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 266.82 g/mol |
CAS Number | 2408963-28-8 |
Key Functional Groups | Chloro, Trimethylsilyl-ethynyl |
Synthetic Pathways
The synthesis of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves multi-step protocols:
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Core Formation: The thieno[2,3-d]pyrimidine core is constructed via cyclization reactions, often starting from thiourea derivatives and α-chloroketones.
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Chlorination: Introduction of the chlorine atom at position 4 is achieved using chlorinating agents such as phosphorus oxychloride (POCl).
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Ethynylation: A Sonogashira coupling or direct alkyne insertion introduces the trimethylsilyl-ethynyl group at position 6, with trimethylsilylacetylene serving as the reagent .
Critical challenges include controlling regioselectivity during substitutions and ensuring stability of the alkyne moiety under reaction conditions. Purification often employs column chromatography or crystallization to isolate the target compound.
Reactivity and Functionalization
The compound’s reactivity is dominated by two sites:
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Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling diversification into analogs with enhanced biological activity.
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Trimethylsilyl-ethynyl Group: The silyl protecting group can be removed under mild acidic conditions, exposing a terminal alkyne for Huisgen cycloaddition (click chemistry) or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
These reactions are pivotal for generating libraries of derivatives for structure-activity relationship (SAR) studies. For example, replacing the chlorine with an amino group has yielded compounds with improved kinase inhibition profiles .
Applications in Materials Science
The conjugated π-system of the thieno[2,3-d]pyrimidine core, combined with the electron-withdrawing chlorine and electron-donating ethynyl group, renders this compound a candidate for organic electronic applications:
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Organic Semiconductors: Thin-film transistors (OFETs) leveraging charge transport properties.
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Light-Emitting Diodes (OLEDs): As an emissive layer component due to tunable fluorescence.
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